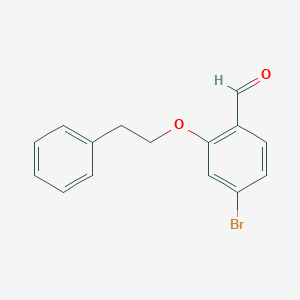
4-Bromo-2-(2-phenylethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-phenylethoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a bromine atom at the fourth position and a phenylethoxy group at the second position on the benzaldehyde ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(2-phenylethoxy)benzaldehyde typically involves the bromination of 2-(2-phenylethoxy)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(2-phenylethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed Suzuki coupling using phenylboronic acid and a base like potassium carbonate.
Major Products Formed:
Oxidation: 4-Bromo-2-(2-phenylethoxy)benzoic acid.
Reduction: 4-Bromo-2-(2-phenylethoxy)benzyl alcohol.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(2-phenylethoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-phenylethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom and phenylethoxy group contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of a phenylethoxy group.
4-Bromo-2-methoxybenzaldehyde: Contains a methoxy group instead of a phenylethoxy group.
4-Bromo-2-ethoxybenzaldehyde: Features an ethoxy group instead of a phenylethoxy group.
Uniqueness: 4-Bromo-2-(2-phenylethoxy)benzaldehyde is unique due to the presence of the phenylethoxy group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-2-(2-phenylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-14-7-6-13(11-17)15(10-14)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDLIKBWVJCKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=CC(=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
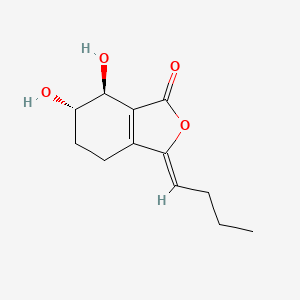
![2,4-dichloro-5-[(1E)-[(E)-2-[(4,6-dichloropyridin-3-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine](/img/structure/B7944137.png)
![3-[(4-Methylpiperazin-1-yl)amino]propanamide;oxalic acid](/img/structure/B7944144.png)
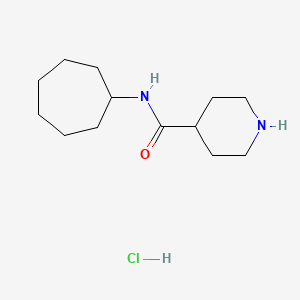
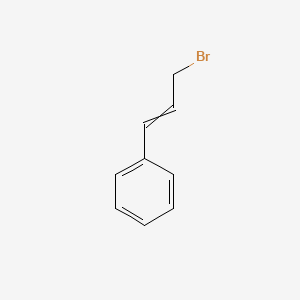
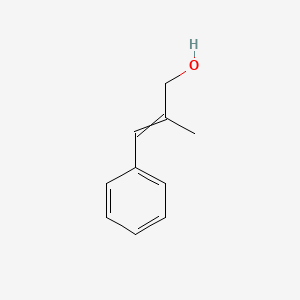
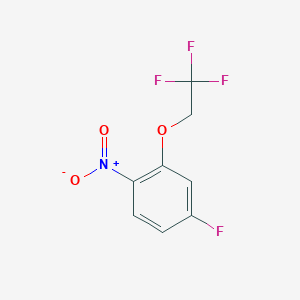
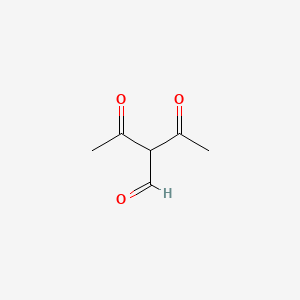
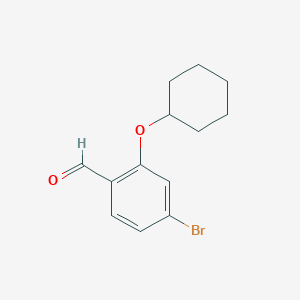

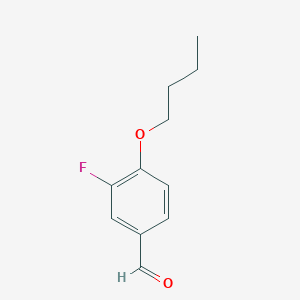
![(2R)-2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid;hydrochloride](/img/structure/B7944210.png)
![Tert-butyl 4-[(4-methoxycarbonylphenyl)methylsulfonylamino]piperidine-1-carboxylate](/img/structure/B7944215.png)
![tert-butyl N-[3-(6-oxo-5-propan-2-yl-2,5-dihydro-1H-1,2,4-triazin-3-yl)propyl]carbamate](/img/structure/B7944223.png)
